molecular formula C12H22N2O2S B2766142 1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448074-75-6

1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA

Cat. No.: B2766142
CAS No.: 1448074-75-6
M. Wt: 258.38
InChI Key: MSJZPOZPUBYPMD-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclopentyl group, a methoxytetrahydrothiophenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the reaction of cyclopentyl isocyanate with 3-methoxytetrahydrothiophen-3-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, and thiols in solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted urea derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Cyclopentyl-3-(3-hydroxyphenyl)urea
  • 1-Cyclopentyl-3-(4-(methylthio)phenyl)urea
  • 1-Cyclopentyl-3-(3-(trifluoromethyl)phenyl)urea

Uniqueness: 1-CYCLOPENTYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is unique due to the presence of the methoxytetrahydrothiophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar urea derivatives and contributes to its specific applications and reactivity.

Properties

IUPAC Name

1-cyclopentyl-3-[(3-methoxythiolan-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-16-12(6-7-17-9-12)8-13-11(15)14-10-4-2-3-5-10/h10H,2-9H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZPOZPUBYPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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